![molecular formula C12H12ClN3 B1482337 7-(氯甲基)-6-环丙基-1-(丙-2-炔-1-基)-1H-咪唑[1,2-b]吡唑 CAS No. 2090994-15-1](/img/structure/B1482337.png)

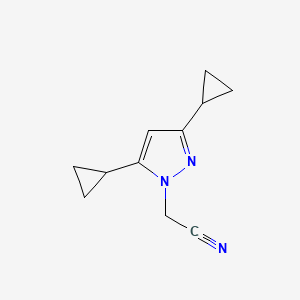

7-(氯甲基)-6-环丙基-1-(丙-2-炔-1-基)-1H-咪唑[1,2-b]吡唑

描述

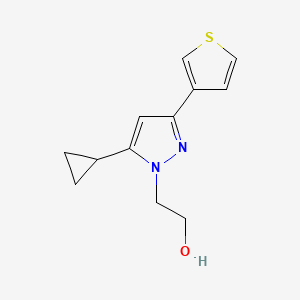

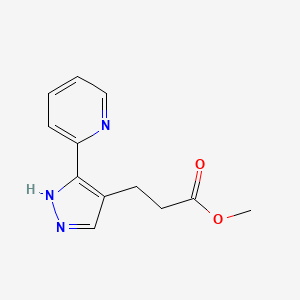

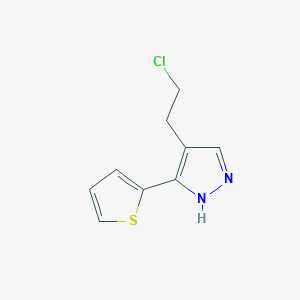

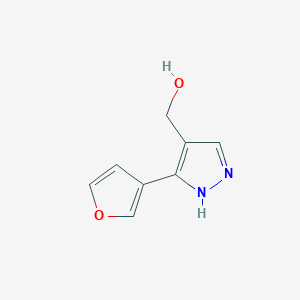

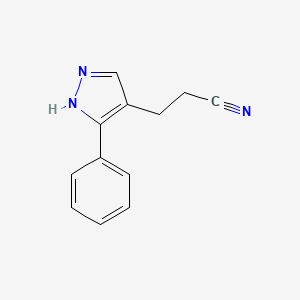

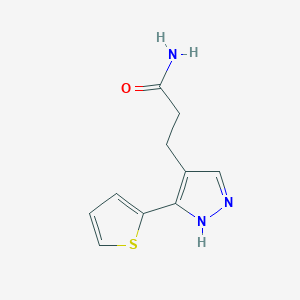

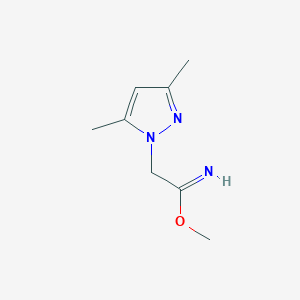

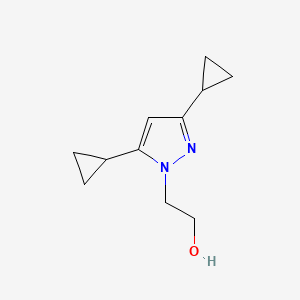

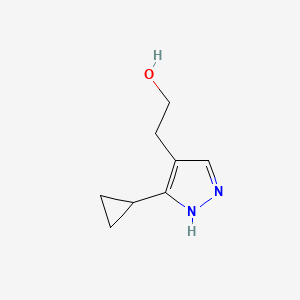

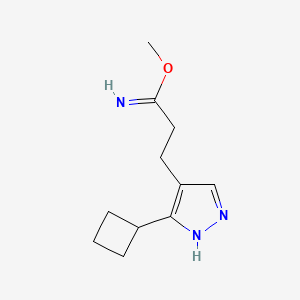

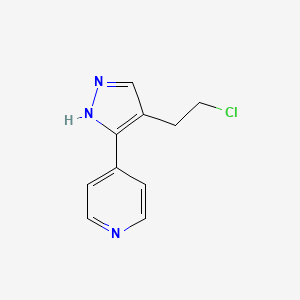

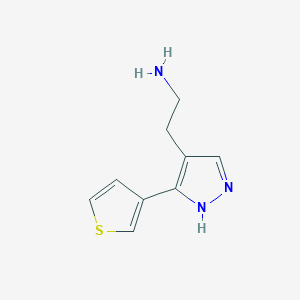

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .

Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Chemical Reactions Analysis

Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities .

科学研究应用

抗菌活性

该化合物表现出显著的抗菌活性。咪唑[1,2-b]吡唑部分的存在已知可以增强对各种细菌和真菌菌株的抗菌功效。 例如,具有吡唑骨架的化合物已显示出广泛的生物活性,包括抗菌作用 。这使其成为开发新型抗菌剂的潜在候选者。

抗氧化性能

吡唑衍生物的抗氧化活性是另一个有希望的应用。 这些化合物可以使用DPPH自由基清除测定等方法进行评估,该方法测量中和自由基的能力 。该化合物的结构可能使其能够充当自由基清除剂,从而保护细胞免受氧化应激。

抗癌潜力

吡唑衍生物因其抗癌活性而受到研究。该化合物的结构复杂性允许与各种生物靶标相互作用,从而有可能抑制癌细胞生长。 可以进行分子对接研究以评估与癌症相关酶或蛋白质的相互作用 。

抗病毒应用

该化合物潜在的抗病毒应用在新出现的传染病背景下尤其重要。 基于吡唑的化合物已显示出抗病毒活性,它们与病毒酶或蛋白质的相互作用可以通过计算研究进行探索 。

抗炎作用

含有吡唑部分的化合物已知具有抗炎特性。 这可以归因于它们调节炎症途径的能力,使其对慢性炎症性疾病治疗的研究有用 。

抗疟疾活性

吡唑衍生物也因其抗疟疾活性而受到研究。 它们干扰疟疾寄生虫生命周期的能力使其成为开发新型抗疟疾药物的有趣候选者 。

抗利什曼病活性

针对抗利什曼病应用的研究是该化合物可能具有重要意义的另一个领域。 利什曼病是由原生动物寄生虫引起的疾病,吡唑衍生物已显示出对这些生物体的活性 。

抗增殖作用

该化合物的抗增殖作用对于研究以异常细胞生长为特征的疾病至关重要。 通过抑制细胞增殖,此类化合物可用于研究牛皮癣或增生等疾病的潜在治疗方法 。

作用机制

Target of action

Imidazole, a component of this compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .

Mode of action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .

Pharmacokinetics

An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant .

Result of action

Compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .

Action environment

The stability of 1,2,3-triazoles against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .

未来方向

生化分析

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.

Cellular Effects

The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism .

Molecular Mechanism

At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications .

Dosage Effects in Animal Models

The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues . Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability .

Subcellular Localization

The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVBQONBEZLCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。